molecular formula C7H14ClF2NO B1459917 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride CAS No. 2097894-03-4

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B1459917
CAS No.: 2097894-03-4
M. Wt: 201.64 g/mol
InChI Key: ZJJBGJVSJUPAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride involves several steps. One common method includes the nucleophilic substitution reaction of pyrrolidine derivatives with ethoxydifluoromethylating agents. The reaction conditions typically involve the use of fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid as nucleophiles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include fluorides, hydrofluoric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable interactions with specific biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

  • 2-(Difluoromethyl)pyrrolidine hydrochloride
  • 2-(Trifluoromethyl)pyrrolidine hydrochloride
  • 2-(Methoxydifluoromethyl)pyrrolidine hydrochloride

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its ethoxydifluoromethyl group, which imparts specific chemical and physical properties that make it suitable for various applications .

Properties

IUPAC Name

2-[ethoxy(difluoro)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c1-2-11-7(8,9)6-4-3-5-10-6;/h6,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJBGJVSJUPAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CCCN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: What is known about the toxicity of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride?

A2: The study mentions that the cytotoxicity of this compound was assessed []. While specific toxicity data for this compound wasn't detailed in the provided abstract, its cytotoxicity range was reported to be within 16 - 637 μg/ml. This information suggests that the compound exhibits varying levels of toxicity depending on the concentration used.

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